Stereochemical Configuration: (4S,5R) D-Threo vs. (4R,5R) D-Erythro Lactone in Gemcitabine Synthesis
The target compound bears the (4S,5R) absolute configuration, placing it in the D-threo (xylo lactone) series. This is stereochemically opposite to the D-erythro (ribo lactone, CAS 95058-77-8), which is the required intermediate for gemcitabine API synthesis. The patent literature explicitly distinguishes the 'ribo lactone' (erythro, desired) from the 'xylo lactone' (threo, undesired) and describes separate synthetic pathways for each [1]. The Reformatsky condensation of bromodifluoroacetate with D-glyceraldehyde ketal yields a 3R:3S (erythro:threo) mixture of approximately 3:1, with the 3S (threo) diastereomer being the minor product from which the (4S,5R) lactone is ultimately derived [2].
| Evidence Dimension | Absolute configuration and synthetic diastereomeric ratio |
|---|---|
| Target Compound Data | (4S,5R) – D-threo (xylo) configuration; derived from the 3S (minor) diastereomer |
| Comparator Or Baseline | (4R,5R) – D-erythro (ribo) configuration; derived from the 3R (major) diastereomer; CAS 95058-77-8 / protected form CAS 122111-01-7 |
| Quantified Difference | 3R (erythro) : 3S (threo) = 3:1 ratio in the Reformatsky product mixture [2] |
| Conditions | Reformatsky reaction of ethyl bromodifluoroacetate with 2,3-O-isopropylidene-D-glyceraldehyde; ratio determined by HPLC/chromatographic separation |
Why This Matters
Procurement of the correct (4S,5R) diastereomer is essential for impurity reference standard programs because it represents the process-related impurity arising from the minor threo pathway; using the wrong diastereomer would invalidate HPLC peak identification and quantification in gemcitabine API release testing.
- [1] US Patent Application US20070191598A1. Process for Preparing Gemcitabine and Associated Intermediates. Paragraphs [0005]–[0007]; describes ribo lactone 4 and xylo lactone 4B as separate intermediates with distinct stereochemistry. View Source
- [2] Indian Patent Application 47/2012 (Bandgar B.P. et al.). Process for Preparation of Gemcitabine Hydrochloride. Specification, page 1 lines 8–10: 'Erythro: Threo (3:1)'. Filed 2010-10-25. View Source
